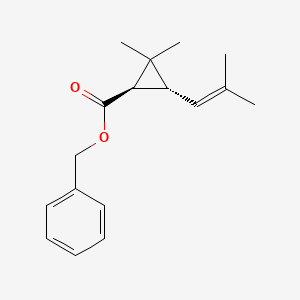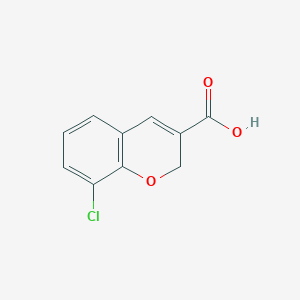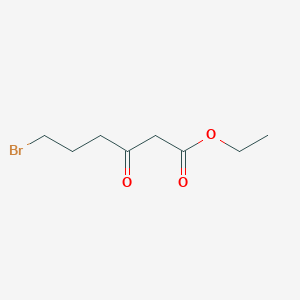![molecular formula C16H21N B13792585 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This specific compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a hexahydrobenzo[g]isoquinoline core.
Métodos De Preparación
The synthesis of 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-methylcyclopentanol with ethyl acetate in the presence of an acid catalyst . This reaction forms the intermediate, which is then subjected to further cyclization and hydrogenation steps to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can be introduced into the aromatic ring using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline can be compared with other isoquinoline derivatives such as:
1-Ethyl-3-methylisoquinoline: Similar in structure but lacks the hexahydrobenzo ring, making it less complex.
3,4-Dihydroisoquinoline: Another related compound with fewer hydrogen atoms, leading to different chemical properties.
1-Methylisoquinoline: Contains a methyl group but no ethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydrobenzo ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21N |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C16H21N/c1-3-16-15-10-13-7-5-4-6-12(13)9-14(15)8-11(2)17-16/h9-11H,3-8H2,1-2H3 |
Clave InChI |
ZVIRSJIMMBCIFO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(CC2=C1C=C3CCCCC3=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)

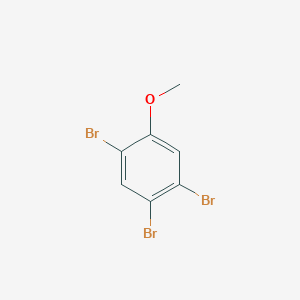
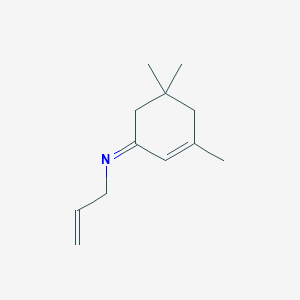
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
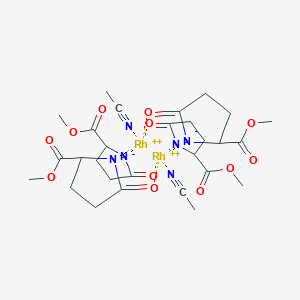
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
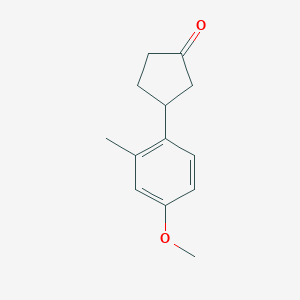
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
